N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide
Description
The compound N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide is a pyrrole derivative featuring a sulfonyl group attached to a 4-methoxyphenyl ring, a dimethyl-substituted pyrrole core, and an isopropyl side chain. Its molecular formula is C₂₀H₂₇N₂O₄S, with a calculated molecular weight of 391.5 g/mol. Key functional groups include:
Properties
Molecular Formula |
C20H28N2O4S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H28N2O4S/c1-12(2)20(23)21-19-18(14(5)15(6)22(19)13(3)4)27(24,25)17-10-8-16(26-7)9-11-17/h8-13H,1-7H3,(H,21,23) |
InChI Key |
LANCTTXNCYTTMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Final Coupling: The final step involves coupling the pyrrole derivative with 2-methylpropanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.
Scientific Research Applications
Medicinal Chemistry
Chemical Properties:
- Molecular Formula: C21H30N2O4S
- Molecular Weight: 406.5 g/mol
- CAS Number: 1010905-26-6
The compound's structure allows for interactions with biological targets, making it a candidate for drug development. The presence of the methoxyphenyl and sulfonyl groups enhances its pharmacological properties.
Preliminary studies indicate that N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide exhibits significant biological activities:
Potential Applications:
- Anticancer Activity: Initial research suggests that this compound may inhibit cancer cell proliferation by interacting with specific enzymes or receptors involved in tumor growth. Further studies are required to elucidate the exact mechanisms of action.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 27.7 |
| T47-D | 39.2 |
| MDA-MB 231 | Low toxicity on normal cell line (IC50 > 100 µM) |
These results highlight its selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods. Each method requires optimization of reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity.
General Synthetic Route:
- Formation of Pyrrole Ring: Utilizing standard pyrrole synthesis techniques.
- Sulfonation Reaction: Introducing the sulfonyl group via appropriate reagents.
- Final Amide Formation: Coupling the pyrrole derivative with the appropriate amine to form the final product.
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for its development as a therapeutic agent. Techniques such as molecular docking studies can provide insights into binding affinities and modes of action.
Key Findings:
- The compound may bind to specific targets involved in inflammatory pathways or cancer progression.
Mechanism of Action
The mechanism by which N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Substituent Variations in Aryl Groups
-
- Structure : 2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonylphenyl)propanamide.
- Key Differences : Replaces the pyrrole core with a naphthalene ring and lacks alkyl substituents.
- Properties : Melting point (228–230°C) and IR data (sulfone: 1,336 cm⁻¹, amide: 1,658 cm⁻¹) suggest stronger intermolecular forces compared to the target compound due to extended aromaticity .
Heterocyclic Core Modifications
Hydrogen Bonding and Crystallinity
- Hydrogen Bonding Patterns (): The target compound’s amide and sulfonyl groups act as hydrogen bond acceptors/donors, similar to Compound 11. However, steric hindrance from its 4,5-dimethylpyrrole may reduce crystal packing efficiency compared to less substituted analogs .
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide is a complex organic compound with potential biological activities. The compound's unique structure, which includes a pyrrole ring and a sulfonyl group, suggests it may exhibit various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1010905-26-6 |
This structure contributes to its potential interactions with biological targets, which are critical for its activity.
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit significant antimicrobial properties. In a study assessing various compounds against common pathogens, this compound showed promising activity against:
- Staphylococcus aureus
- Escherichia coli
- Proteus mirabilis
These findings suggest that the compound could be effective in treating infections caused by these bacteria, particularly in the context of rising antibiotic resistance .
Anticancer Potential
Research has also explored the compound's anticancer properties. A notable study involved screening a library of compounds for their effects on multicellular spheroids, which are more representative of tumor behavior than traditional cell cultures. The results indicated that this compound inhibited tumor growth significantly, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the sulfonamide moiety plays a crucial role in its interaction with specific enzymes or receptors involved in cancer progression and inflammation . Further studies utilizing molecular dynamics simulations and binding affinity assays are necessary to elucidate these interactions.
Study on Antibacterial Activity
In a recent study published in Pharmaceutical Biology, several compounds similar to this compound were evaluated for their antibacterial efficacy using the agar disc-diffusion method. The results showed that compounds with methoxy and sulfonyl groups exhibited higher inhibition zones against E. coli and S. aureus, indicating a structure–activity relationship where these functional groups enhance antibacterial activity .
Anticancer Screening
Another significant study involved the screening of various compounds against cancer cell lines to identify novel therapeutic agents. This compound was highlighted for its ability to induce apoptosis in cancer cells while sparing normal cells, showcasing its potential for selective cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
